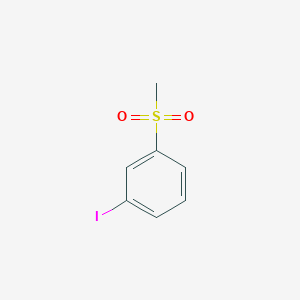

1-Iodo-3-(methylsulfonyl)benzene

Description

Significance of Aryl Sulfones and Aryl Iodides in Contemporary Organic Synthesis

Aryl sulfones and aryl iodides are two classes of organic compounds that hold significant importance as versatile building blocks in modern organic synthesis. The sulfone group in aryl sulfones is a key structural motif found in numerous biologically active molecules and pharmaceutical agents. The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, a property that significantly influences a molecule's reactivity. This electronic effect is crucial in various chemical transformations, particularly in enhancing the reactivity of the aromatic ring.

Aryl iodides are highly valued in synthesis due to the nature of the carbon-iodine bond. The iodine atom is an excellent leaving group, making aryl iodides ideal substrates for a wide range of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, and Ullmann couplings frequently employ aryl iodides to form new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the construction of complex molecular architectures. acs.org The combination of a sulfone group and an iodine atom on the same aromatic ring, as seen in 1-Iodo-3-(methylsulfonyl)benzene, creates a bifunctional molecule with unique reactivity, making it a valuable tool for synthetic chemists.

Historical Context and Current Research Landscape Pertaining to this compound

This compound, identified by the CAS number 139769-20-3, is a substituted aromatic compound featuring an iodine atom and a methylsulfonyl group at the meta positions of the benzene (B151609) ring. sigmaaldrich.com The presence of the strong electron-withdrawing methylsulfonyl group enhances the electrophilicity of the carbon atom attached to the iodine, facilitating oxidative addition to transition-metal catalysts like palladium. This inherent reactivity makes it a valuable reagent in various cross-coupling reactions.

Current research on this compound and its isomers focuses on several key areas. Synthetic chemists are exploring efficient and scalable methods for its preparation, including electrophilic aromatic substitution and nucleophilic substitution pathways. Its application as a building block in the synthesis of more complex molecules is a primary area of investigation. For instance, related isomers like 1-iodo-2-(methylsulfonyl)benzene (B8651155) have been used in the cyclization reactions to form complex heterocyclic structures. researchgate.net Furthermore, due to the prevalence of the sulfone moiety in pharmaceuticals, there is considerable interest in using this compound and its derivatives in medicinal chemistry to develop new therapeutic agents. Studies on analogous compounds have shown potential anticancer and antibacterial activities, suggesting that derivatives of this compound may also possess interesting biological properties.

Scope and Research Objectives for this compound Studies

The study of this compound in academic and industrial research encompasses a well-defined set of objectives aimed at fully harnessing its synthetic potential. A primary goal is the optimization of its synthesis to ensure high yields and purity for its use as a reliable chemical building block.

A significant portion of research is dedicated to exploring the compound's reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. Key objectives include:

Investigating its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Determining the optimal reaction conditions, including catalysts, ligands, bases, and solvents, to maximize product yields.

Understanding the influence of the meta-substitution pattern of the iodo and methylsulfonyl groups on reaction outcomes compared to its ortho and para isomers.

In the realm of medicinal chemistry, research aims to utilize this compound as a scaffold for the synthesis of novel compounds with potential therapeutic applications. This involves designing and creating libraries of derivatives to be screened for biological activity against various targets. Additionally, its use in material science for creating polymers and other advanced materials with specific electronic or physical properties is an emerging area of interest.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 139769-20-3 |

| Molecular Formula | C₇H₇IO₂S |

| Molecular Weight | 282.1 g/mol |

| Physical Form | Solid |

| InChI Key | XTSLBDJQPAYELB-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSLBDJQPAYELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139769-20-3 | |

| Record name | 1-iodo-3-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Iodo 3 Methylsulfonyl Benzene and Its Structural Analogues

Direct Synthetic Routes to 1-Iodo-3-(methylsulfonyl)benzene

Direct synthesis approaches offer an efficient pathway to the target compound, often starting from readily available precursors. These methods can be broadly categorized into electrophilic iodination of a methylsulfonylbenzene core and the oxidation of a corresponding sulfide (B99878) or sulfoxide (B87167).

Electrophilic Iodination Strategies for Methylsulfonylbenzene Precursors

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. This directing effect is fundamental to the synthesis of this compound from methylsulfonylbenzene. Electrophilic iodination typically employs an iodine source in the presence of an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). orgoreview.com

Common iodinating agents used for this purpose include iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction is often facilitated by a strong acid to enhance the electrophilicity of the iodinating reagent. For instance, the iodination of methylsulfonylbenzene can be carried out using iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. evitachem.com The control of reaction conditions, such as temperature and the stoichiometry of the reagents, is crucial to ensure selective mono-iodination at the meta-position and to prevent the formation of poly-iodinated byproducts.

Table 1: Reagents for Electrophilic Iodination of Methylsulfonylbenzene

| Iodine Source | Oxidizing Agent/Promoter | Typical Solvent(s) |

| Iodine (I₂) | Nitric Acid (HNO₃) | Acetic Acid |

| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Dichloromethane |

| N-Iodosuccinimide (NIS) | Triflic Acid | Acetonitrile |

| Iodine Monochloride (ICl) | Lewis Acids (e.g., AlCl₃) | Carbon Disulfide |

Oxidative Methods for Sulfone Moiety Formation from Sulfides or Sulfoxides

An alternative direct route involves the synthesis of 3-iodophenyl methyl sulfide or 3-iodophenyl methyl sulfoxide, followed by oxidation to the corresponding sulfone. This strategy is particularly useful when the sulfur-containing precursor is more readily accessible than methylsulfonylbenzene.

The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. organic-chemistry.orgsci-hub.seresearchgate.net The reaction is often catalyzed by metal complexes, such as those containing tungsten or niobium, to ensure complete oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org For instance, sulfides can be oxidized to sulfones in high yields using 30% hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. sci-hub.seresearchgate.net

The oxidation can also be performed in a stepwise manner, where the sulfide is first oxidized to a sulfoxide, which is then further oxidized to the sulfone. This allows for the isolation of the intermediate sulfoxide if desired. Reagents like m-chloroperbenzoic acid (m-CPBA) are also effective for this transformation. organic-chemistry.org

Table 2: Common Oxidizing Systems for Sulfide to Sulfone Conversion

| Oxidizing Agent | Catalyst/Additive | Typical Solvent(s) |

| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) | Water, Acetic Acid |

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Methanol |

| m-Chloroperbenzoic Acid (m-CPBA) | None | Dichloromethane, Chloroform |

| Potassium Permanganate (KMnO₄) | Phase Transfer Catalyst | Dichloromethane/Water |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | None | Water/Methanol |

Synthesis via Halogenation or Sulfonylation of Related Aromatic Systems

Indirect methods provide flexibility in the synthesis, allowing for the introduction of the iodo and methylsulfonyl groups at different stages of the synthetic sequence.

Strategies Involving Halogen Exchange on Substituted Benzenes

Halogen exchange, particularly the conversion of an aryl bromide or chloride to an aryl iodide, is a valuable tool in the synthesis of this compound. The Finkelstein reaction, adapted for aromatic systems, often involves heating the corresponding halo-substituted methylsulfonylbenzene with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). gla.ac.uk

These reactions are typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dioxane. gla.ac.uk This Ullmann-type reaction is effective for the late-stage introduction of iodine. The higher reactivity of aryl iodides in many cross-coupling reactions makes this transformation synthetically useful, although the conditions can be harsh, requiring high temperatures and long reaction times. gla.ac.uk

Incorporation of the Methylsulfonyl Group onto Iodinated Benzenes

This approach involves the introduction of the methylsulfonyl group onto an iodinated benzene (B151609) derivative, such as 1,3-diiodobenzene (B1666199) or 1-bromo-3-iodobenzene. One common method is the reaction with a sulfinating agent, like sodium methanesulfinate (B1228633) (CH₃SO₂Na), often catalyzed by a transition metal, typically copper. researchgate.net

Another strategy is the palladium-catalyzed coupling of an aryl iodide with a sulfonylating agent. For example, aryl iodides can be converted to sulfonyl fluorides using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) followed by treatment with a fluoride (B91410) source. acs.orgacs.org More recent green chemistry approaches have explored the three-component cross-coupling of a boronic acid, an inorganic sulfur dioxide source like sodium metabisulfite (B1197395), and a methylating agent to form aryl methyl sulfones. nih.gov While not directly demonstrated for this compound, these methods offer potential pathways from precursors like 3-iodophenylboronic acid.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. In the context of this compound synthesis, several green approaches are emerging.

The use of deep eutectic solvents (DES) as sustainable media for sulfonylation reactions represents a significant advancement. rsc.org These solvents are often biodegradable, have low cost, and can be recycled, offering an alternative to volatile organic compounds (VOCs). rsc.org

Catalyst-free methods are also gaining traction. For instance, the iodine-mediated synthesis of vinyl sulfones from sodium sulfinates and alkenes in water has been reported, highlighting the potential for greener transformations involving sulfone synthesis. rsc.org While not a direct synthesis of the target molecule, the principles can be adapted.

Electrochemical methods offer another promising green alternative. The electrochemical sulfonylation of organoboronic acids with sodium arylsulfinate salts can produce various sulfones under catalyst- and additive-free conditions at room temperature. organic-chemistry.org This approach could potentially be applied to the synthesis of this compound from 3-iodophenylboronic acid.

Furthermore, the development of more efficient and recyclable catalysts for both the oxidation and the coupling reactions mentioned in previous sections is an ongoing area of research. For example, silica-based tungstate catalysts for the oxidation of sulfides with hydrogen peroxide are recyclable and highly efficient. organic-chemistry.org

Application of Transition Metal Catalysts (e.g., Copper, Palladium)

Transition metals, particularly copper and palladium, are extensively used to facilitate the formation of carbon-sulfur (C–S) and carbon-iodine (C–I) bonds, which are essential for synthesizing compounds like this compound. These catalysts enable efficient cross-coupling reactions that are often difficult to achieve through other means.

Copper-Catalyzed Methodologies: Copper-catalyzed reactions represent a robust method for the synthesis of aryl sulfones. These reactions typically involve the coupling of an aryl halide with a sulfinate salt. For instance, copper(I) iodide (CuI) can be used to mediate the coupling between an aryl iodide and a sulfinate. nih.govacs.org While effective, early methods often required high temperatures (around 110 °C) and stoichiometric or even excess amounts of the copper catalyst. nih.govacs.org

More recent advancements have focused on developing milder and more efficient copper-catalyzed systems. A notable improvement involves the use of substoichiometric amounts of a copper salt (e.g., 10 mol %) under base-free conditions, making the process more practical and cost-effective. nih.govacs.org These reactions can be performed at moderate temperatures and are compatible with a range of (hetero)aryl iodides. nih.govacs.org The use of visible-light-assisted copper catalysis has also emerged as an efficient strategy for the sulfonylation of aryl halides, further expanding the toolkit for C-S bond formation. acs.org

Palladium-Catalyzed Methodologies: Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for constructing aryl sulfones. One common approach is the coupling of aryl halides or triflates with sulfinate salts. Palladium catalysts can also be employed in domino reactions, where multiple bond-forming events occur in a single pot. For example, a palladium-catalyzed domino Heck/sulfination process allows for the synthesis of complex sulfonylated heterocyclic scaffolds from aryl iodides. bohrium.com

Another innovative palladium-catalyzed approach is the three-component dearomatization/sulfonylation cascade, which generates sulfonylated indolines from indole-tethered aryl iodides. nih.gov Furthermore, palladium catalysis enables the use of SO₂ surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), for the efficient synthesis of sulfonylated compounds from aryl iodides. bohrium.comresearchgate.net Recent research has also demonstrated the palladium-catalyzed methylsulfonylation of aryl iodides using dimethyl sulfite (B76179) as the methyl sulfone source. organic-chemistry.org Gold-catalyzed C-S cross-coupling has also been explored as a complementary method to palladium and copper systems, particularly for aryl iodides bearing electron-donating groups. acs.org

The table below summarizes representative conditions for transition metal-catalyzed sulfonylation reactions of aryl halides.

| Catalyst System | Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substoichiometric Copper | (Hetero)aryl Iodide + SMOPS Reagent | Moderate temperature, base-free | Masked Aryl Sulfinates | nih.govacs.org |

| Visible Light/Copper | Aryl Halide + Sulfinate | Visible light irradiation, in situ CuI photocatalyst | Organosulfones | acs.org |

| Palladium/Phosphine (B1218219) Ligand | Aryl Iodide + DABSO | Domino Heck/sulfination, 80 °C | Sulfonylated Oxindoles | bohrium.com |

| Palladium | Aryl Iodide + Dimethyl Sulfite | - | Methyl Sulfones | organic-chemistry.org |

| Palladium | Aryl Iodide + SO₂ Surrogate | Aminosulfonylation | Aryl Primary Sulfonamides | thieme-connect.comresearchgate.net |

| Gold/MeDalPhosAuCl | Aryl Iodide + Sodium Sulfinate | 120 °C, DCE solvent | Functionalized Aryl Sulfones | acs.org |

Metal-Free and Environmentally Benign Methodologies for Aryl Sulfone/Iodide Construction

Driven by the principles of green chemistry, significant effort has been directed towards developing synthetic methods that avoid the use of heavy or toxic metals. These methodologies often provide advantages in terms of cost, environmental impact, and simplified purification.

Metal-Free Sulfone Synthesis: A prominent metal-free strategy for the synthesis of diaryl sulfones involves the reaction of diaryliodonium salts with arylsulfinic acid salts. organic-chemistry.orgorganic-chemistry.org This approach is efficient, proceeds under mild conditions, and tolerates a wide array of functional groups. organic-chemistry.org The reaction is often performed in environmentally benign solvents like PEG-400, sometimes accelerated by microwave irradiation. organic-chemistry.org Another innovative metal-free route utilizes aryne precursors, generated from o-silyl aryl triflates, which react with sulfinic acid salts to form diverse sulfones. rsc.org

Reactions involving radical intermediates also provide a metal-free pathway to sulfones. For instance, the multicomponent reaction of aryldiazonium salts, potassium metabisulfite (K₂S₂O₅), and styrenes can generate 3-(arylsulfonyl)benzo[b]thiophenes through a proposed radical mechanism. chim.it

Metal-Free Iodination: The introduction of an iodine atom onto an aromatic ring can be achieved without transition metals using various iodinating agents. A classic and powerful method for deactivated aromatic rings, such as those bearing a sulfonyl group, is the use of N-iodosuccinimide (NIS) in trifluoromethanesulfonic acid. acs.org This system generates a highly electrophilic iodine species capable of iodinating even electron-poor substrates.

For less deactivated systems or for applications requiring milder conditions, other reagents are available. Molecular iodine (I₂) in the presence of an oxidant like urea-hydrogen peroxide (UHP) or ammonium (B1175870) peroxodisulfate offers an eco-friendly option. organic-chemistry.org Metal-free iodination can also be achieved by the reaction of arylboronic acids with molecular iodine organic-chemistry.org or through the visible-light-induced decarboxylative iodination of aromatic carboxylic acids. organic-chemistry.org Furthermore, iodine-mediated reactions using water as a solvent have been developed for the synthesis of β-iodo sulfones from aryl sulfinates and alkenes, highlighting a simple and environmentally sound approach. rsc.org

The table below outlines examples of metal-free synthetic conditions.

| Reaction Type | Reagents | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Sulfone Synthesis | Diaryliodonium Salts + Arylsulfinic Acid Salts | Mild conditions, often in polar aprotic solvents | Diaryl Sulfones | organic-chemistry.org |

| Sulfone Synthesis | Aryne Precursor + Sulfinic Acid Salt | Mild conditions | Unsymmetrical Sulfones | rsc.org |

| Iodination | N-Iodosuccinimide (NIS) + CF₃SO₃H | Generation of superelectrophilic iodine | Iodinated Deactivated Arenes | acs.org |

| Iodination | KI + Ammonium Peroxodisulfate | Aqueous methanol, room temperature | Iodinated Activated Aromatics | organic-chemistry.org |

| Iodosulfonylation | Alkene + Sodium Sulfinate + Iodine | Water as solvent, room temperature | β-Iodo Sulfones | rsc.org |

Reactivity and Mechanistic Investigations of 1 Iodo 3 Methylsulfonyl Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions Involving 1-Iodo-3-(methylsulfonyl)benzene

This compound is a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the methylsulfonyl group generally facilitates the oxidative addition step, a key process in many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium catalysts are highly effective for activating the C-I bond in this compound, enabling its participation in several cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples aryl halides with organoboron compounds. The methylsulfonyl group on this compound makes it an excellent coupling partner. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The reaction tolerates a wide array of functional groups. uwindsor.ca The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product. uwindsor.ca The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds and has been used to synthesize complex molecules, including those with nitrogen-rich heterocyclic moieties. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.org this compound readily participates in Sonogashira couplings, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov The reaction is known for its reliability in forming aryl-alkyne linkages. mdpi.comresearchgate.net Highly regioselective Sonogashira reactions have been reported, even with more complex poly-iodinated arenes, highlighting the precise control achievable with this method. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction with this compound and an alkene like methyl acrylate (B77674) would proceed with a palladium catalyst, often in the absence of phosphine (B1218219) ligands, to yield a substituted cinnamate (B1238496) derivative. nih.gov The reaction generally shows high trans selectivity. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Substituted biaryl | uwindsor.ca |

| Sonogashira | Terminal alkyne | Pd complex / Cu(I) / Amine | Aryl-alkyne | organic-chemistry.orgnih.gov |

| Heck | Alkene | Pd(OAc)₂ / Base | Substituted alkene | organic-chemistry.orgnih.gov |

Copper-Mediated Coupling Processes

Copper-catalyzed reactions, particularly Ullmann-type couplings, are classical methods for forming aryl-aryl or aryl-heteroatom bonds. organic-chemistry.org These reactions often require high temperatures but are effective for specific transformations.

Ullmann Condensation: The "classic" Ullmann reaction involves the self-coupling of two aryl halide molecules using copper metal at high temperatures to form a symmetric biaryl. organic-chemistry.orgambeed.com A more common and versatile variant is the Ullmann-type reaction, which is a copper-catalyzed nucleophilic aromatic substitution. This allows for the coupling of this compound with various nucleophiles like alcohols, amines, and thiols. organic-chemistry.org For instance, coupling with N-protected sulfonimidamides has been achieved using copper catalysts to form N'-aryl sulfonimidamides. sorbonne-universite.fr The electron-withdrawing methylsulfonyl group on the aryl iodide can facilitate these reactions.

Table 2: Copper-Mediated Coupling of Aryl Halides

| Reaction Type | Nucleophile | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Ullmann-type | N-Protected Sulfonimidamide | Copper | N'-Aryl Sulfonimidamide | sorbonne-universite.fr |

| Ullmann-type | Phenols, Amines, Thiols | Copper | Diaryl ethers, Aryl amines, Aryl sulfides | organic-chemistry.org |

| Classic Ullmann | Aryl Iodide | Copper | Symmetric Biaryl | ambeed.com |

Nickel-Catalyzed Transformations and Reductive Coupling Mechanisms

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. They are particularly effective in reductive coupling reactions, which couple two different electrophiles using a stoichiometric reductant like zinc or manganese metal. cas.cn

This strategy avoids the need for pre-formed, often unstable, organometallic reagents. cas.cn Nickel-catalyzed reductive cross-couplings have been developed for C(sp²)-C(sp³) and C(sp²)-C(sp²) bond formation. cas.cnthieme-connect.de For example, aryl iodides can be coupled with other electrophiles like α-chloroesters or trifluoromethyl oxirane. rsc.orgacs.org The mechanism often involves a radical-chain process through a Ni(I)/Ni(III) catalytic cycle or direct oxidative addition to a Ni(0) complex. thieme-connect.denih.gov The electron-deficient nature of this compound makes it a suitable substrate for such transformations, which are tolerant of a wide range of functional groups. cas.cnacs.org

Gold-Catalyzed Sulfonylation and Related Reactions with Aryl Iodides

While less common than palladium or nickel, gold catalysis has shown unique reactivity. A recently developed gold-catalyzed sulfonylation allows for the synthesis of aryl sulfones from aryl iodides and aryl sodium sulfinates. bit.edu.cnnih.govresearcher.life This reaction proceeds through a ligand-enabled Au(I)/Au(III) redox cycle. acs.orgrawdatalibrary.net Mechanistic studies indicate that a silver salt co-catalyst is crucial for the transmetalation step and that the gold complex preferentially forms a Au-S bond over a Au-O bond. bit.edu.cnresearcher.life This method provides a direct route to construct diverse aryl sulfones and demonstrates good functional group compatibility, making it applicable to complex molecules. acs.org

Nucleophilic Substitution Pathways of the Aryl Iodide Moiety in this compound

The direct replacement of the iodine atom in this compound by a nucleophile can occur, although it is less common than transition metal-catalyzed pathways.

Direct Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SₙAr) typically requires strong activation by electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in

In this compound, the powerful electron-withdrawing -SO₂CH₃ group is in the meta position relative to the iodine leaving group. This positioning does not allow for direct resonance stabilization of the negative charge onto the sulfonyl group during the formation of the Meisenheimer complex. libretexts.org Consequently, the SₙAr pathway is generally unfavorable for this specific isomer under standard conditions, as the intermediate would be too high in energy to form at a practical rate. libretexts.org

Alternative mechanisms, such as the benzyne (B1209423) (aryne) mechanism, can occur with aryl halides but require extremely strong bases like sodium amide (NaNH₂) and typically lead to a mixture of products (cine substitution), where the incoming nucleophile does not necessarily take the position of the leaving group. govtpgcdatia.ac.inmasterorganicchemistry.com

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

Halogen-metal exchange is a pivotal reaction in organometallic chemistry, enabling the conversion of an organic halide into an organometallic species. wikipedia.org For this compound, the carbon-iodine bond is susceptible to this transformation, typically using organolithium or Grignard reagents. This process generates a potent nucleophilic aryl anion that can be trapped by various electrophiles, providing a versatile route to a wide array of 3-substituted methylsulfonylbenzene derivatives.

The reaction is generally rapid, particularly with organolithium reagents like n-butyllithium or tert-butyllithium. wikipedia.org The exchange rate follows the trend I > Br > Cl, making aryl iodides prime substrates for this reaction. wikipedia.org The resulting 3-(methylsulfonyl)phenyllithium is a powerful intermediate. For instance, in the Parham cyclization, an aryl halide undergoes exchange with an organolithium reagent to form a lithiated arene, which can then participate in intramolecular reactions. wikipedia.org

Similarly, Grignard reagents can be formed from this compound either by direct reaction with magnesium metal or via a halogen-metal exchange with a pre-formed Grignard reagent, such as isopropylmagnesium chloride. wikipedia.orglibretexts.org This exchange method is advantageous as it tolerates a broader range of functional groups. wikipedia.org The formed 3-(methylsulfonyl)phenylmagnesium halide can then react with electrophiles like carbon dioxide, aldehydes, or ketones. libretexts.orglibretexts.org

The table below summarizes representative halogen-metal exchange reactions and subsequent electrophilic trapping.

| Organometallic Reagent | Electrophile | Product | Conditions | Reference |

|---|---|---|---|---|

| n-Butyllithium | Carbon Dioxide (CO₂) | 3-(Methylsulfonyl)benzoic acid | 1) Et₂O, -78 °C; 2) H₃O⁺ | libretexts.org |

| tert-Butyllithium | N,N-Dimethylformamide (DMF) | 3-(Methylsulfonyl)benzaldehyde | 1) THF, -78 °C; 2) H₂O | uniurb.it |

| Isopropylmagnesium chloride | Formaldehyde (CH₂O) | (3-(Methylsulfonyl)phenyl)methanol | 1) THF; 2) aq. NH₄Cl | wikipedia.orglibretexts.org |

Intermolecular and Intramolecular Reactivity of the Methylsulfonyl Group within this compound

The methylsulfonyl (-SO₂CH₃) group is a dominant feature of the molecule, profoundly influencing its electronic properties and reactivity. This strong electron-withdrawing group impacts the aromatic ring's susceptibility to substitution reactions and can itself undergo chemical transformations under specific conditions.

Electronic Directing Effects on Aromatic Ring Reactivity

The methylsulfonyl group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. wikipedia.org This property has significant consequences for the reactivity of the benzene (B151609) ring.

Electrophilic Aromatic Substitution (EAS): The -SO₂CH₃ group strongly deactivates the aromatic ring towards electrophilic attack. wikipedia.orgorganicchemistrytutor.com By withdrawing electron density, it makes the ring less nucleophilic and thus less reactive towards electrophiles. wikipedia.org The deactivation is most pronounced at the ortho and para positions. Consequently, the methylsulfonyl group acts as a meta-director for EAS reactions, as the meta position is the least deactivated. wikipedia.orgulethbridge.ca

Nucleophilic Aromatic Substitution (SNA_r): Conversely, the strong electron-withdrawing nature of the sulfonyl group activates the aromatic ring for nucleophilic aromatic substitution. libretexts.org By stabilizing the negative charge of the intermediate Meisenheimer complex, particularly when the attack is ortho or para to the EWG, it facilitates the displacement of a suitable leaving group. libretexts.orggovtpgcdatia.ac.in In this compound, the iodine atom is not positioned ortho or para to the sulfonyl group, making direct SNAr displacement challenging without very strong nucleophiles or specific reaction conditions. libretexts.org However, the presence of the sulfonyl group significantly enhances the electrophilicity of the carbon atom bonded to the iodine, which is a key factor in its reactivity in cross-coupling reactions.

Oxidative and Reductive Transformations of the Sulfonyl Group

The sulfonyl group is generally considered robust and resistant to many chemical transformations. However, under specific and often harsh conditions, it can be oxidized or reduced.

Oxidation: The sulfur atom in the methylsulfonyl group is already in its highest oxidation state (+6), making further oxidation difficult. However, reactions targeting other parts of the molecule can be influenced by the sulfonyl group. For instance, the oxidation of alkyl arenes to carboxylic acids can be performed on molecules containing sulfonyl groups. A metal-free oxidation process has been developed for 4-(methylsulfonyl)-2-nitrotoluene to produce 4-(methylsulfonyl)-2-nitrobenzoic acid using molecular oxygen and nitric acid. thieme-connect.com In some cases, aromatic sulfones can undergo oxidation to sulfonic acids, although this typically requires strong oxidants or specific activation, such as the presence of a strong electron-donating group on the ring. nsf.govorganic-chemistry.org

Reduction: The reduction of an aryl sulfonyl group is a challenging transformation due to the strength of the sulfur-oxygen and sulfur-carbon bonds. Strong reducing agents like lithium aluminum hydride are generally required, and the reaction's success can be substrate-dependent. More commonly, other functional groups in the molecule are reduced preferentially. For example, in this compound, the iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride, leaving the sulfonyl group intact.

Radical Reaction Pathways Involving this compound

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, opening up pathways for radical chemistry. These reactions can be initiated by light or other radical initiators.

Photo-Induced Radical Transformations of Aryl Iodides

Aryl iodides can undergo photo-induced reactions where the absorption of light, often UV light, leads to the homolytic cleavage of the C-I bond to generate an aryl radical and an iodine radical. frontiersin.orgfrontiersin.org This method provides a metal-free pathway to reactive aryl radical intermediates. frontiersin.orgresearchgate.net

The generated 3-(methylsulfonyl)phenyl radical is a highly reactive species. It can participate in various subsequent reactions, including:

Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or other hydrogen donor, leading to the formation of methylsulfonylbenzene. nih.gov

Addition to Multiple Bonds: The radical can add to alkenes or alkynes, initiating polymerization or cyclization cascades. nih.gov

Sulfonylation: In the presence of sulfur dioxide, the aryl radical can undergo insertion of SO₂ to form an arylsulfonyl radical, which can then be trapped. researchgate.netresearchgate.net

These photo-induced transformations are valued for their mild conditions and functional group tolerance, offering an alternative to transition-metal-catalyzed processes. frontiersin.orgresearchgate.net

Mechanistic Elucidation of Sulfonyl Radical Intermediates

While the sulfonyl group in this compound is generally stable, sulfonyl radicals are key intermediates in many important synthetic transformations. researchgate.netsioc-journal.cn These radicals can be generated from various precursors, such as sulfonyl hydrazides, sulfonyl chlorides, or sulfonyl azides, often under oxidative or photolytic conditions. tandfonline.comnih.govrsc.org

The study of these reactions provides insight into the potential reactivity of the sulfonyl moiety under radical conditions. A plausible mechanism for a reaction involving a sulfonyl radical begins with its generation from a suitable precursor. tandfonline.com This electrophilic radical can then add to a multiple bond, such as an alkene or alkyne, to form a carbon-centered radical. nih.govacs.org This new radical can undergo further transformations, such as cyclization or atom transfer, to build molecular complexity. nih.govtandfonline.com For example, a sulfonyl radical can trigger a cyclization reaction, as seen in the synthesis of dihydroquinolines or sulfonylated naphthalenes. tandfonline.com Visible-light photocatalysis has emerged as a powerful tool for generating sulfonyl radicals under mild, redox-neutral conditions, expanding their synthetic utility. nih.govrsc.org

Applications of 1 Iodo 3 Methylsulfonyl Benzene As a Key Synthetic Building Block

Utility in the Construction of Functionalized Biaryls and Polyaromatic Compounds

1-Iodo-3-(methylsulfonyl)benzene is particularly useful in the synthesis of functionalized biaryls and polyaromatic compounds. Biaryl structures are common motifs in many pharmaceuticals, agrochemicals, and materials with valuable electronic and optical properties. Polycyclic aromatic compounds are of interest for their applications in electronic devices. google.com

The methylsulfonyl group is a strong electron-withdrawing group, which enhances the reactivity of the iodine atom in cross-coupling reactions. This makes this compound an excellent substrate for reactions like the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds between aromatic rings. In these reactions, the iodine atom is readily replaced by another aryl group, leading to the formation of a biaryl compound.

For example, the Suzuki-Miyaura cross-coupling of iodo-aryl compounds with aryl boronic acids, catalyzed by a palladium complex, can produce biaryl derivatives in moderate to high yields. nih.gov This methodology allows for a divergent and modular approach to construct a variety of substituted biaryl compounds. nih.gov

Furthermore, metal-free methods for biaryl synthesis have been developed, such as those involving intramolecular radical aryl migration or cascade reactions. researchgate.netsoton.ac.uk These alternative strategies can provide access to biaryl structures that are not easily accessible through traditional transition-metal-catalyzed couplings. soton.ac.ukjst.go.jp

Role in the Synthesis of Diverse Organic Molecules

The unique chemical properties of this compound make it a valuable precursor in the synthesis of a wide array of organic molecules.

Precursor in Complex Molecular Architectures

The reactivity of the carbon-iodine bond allows for the introduction of various functional groups through nucleophilic substitution or cross-coupling reactions. This versatility makes this compound a key starting material for the construction of more complex molecular architectures.

For instance, it can be used in the synthesis of substituted biaryl isothiocyanates, which have shown significant antiproliferative activity against cancer cell lines. nih.gov The synthesis involves a Suzuki-Miyaura cross-coupling followed by further functional group manipulations. nih.gov

Additionally, the development of cascade reactions involving indole-tethered ynones has led to the synthesis of functionalized spirocycles. whiterose.ac.uk These complex, three-dimensional structures are of interest in medicinal chemistry.

Derivatization Strategies for Advanced Chemical Scaffolds

The methylsulfonyl group in this compound can also be modified, further expanding its synthetic utility. For example, the methylsulfanyl group in related biaryl compounds can be oxidized to the corresponding methylsulfinyl and methylsulfonyl derivatives. nih.gov This allows for the fine-tuning of the electronic and steric properties of the final molecule.

The iodine atom can also be replaced with other functional groups using various chemical transformations. This allows for the creation of a diverse library of compounds with different substitution patterns on the aromatic ring.

Contributions to Cascade and Multicomponent Reaction Development

This compound and similar compounds have played a role in the development of cascade and multicomponent reactions. These reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation, reducing the number of steps and waste generated. whiterose.ac.ukresearchgate.net

For example, a three-component reaction of alkynes, iodine, and sodium sulfinates has been developed for the synthesis of functionalized tetrasubstituted alkenes. nih.govacs.org This reaction proceeds at room temperature and provides good yields of the desired products. acs.org

Furthermore, iodine-mediated cascade reactions have been used for the synthesis of various heterocyclic compounds. whiterose.ac.ukrsc.org For instance, the reaction of indole-tethered ynones with thiyl radicals can lead to the formation of spirocycles through a dearomatizing spirocyclization cascade. whiterose.ac.uk These examples highlight the potential of using simple iodo-aromatic compounds in the development of novel and efficient synthetic methodologies.

Interactive Data Table

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 1 Iodo 3 Methylsulfonyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-iodo-3-(methylsulfonyl)benzene, offering precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR for Chemical Environment Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons are deshielded due to the electron-withdrawing nature of the methylsulfonyl group. This results in downfield chemical shifts, typically observed in the range of δ 7.5–8.5 ppm. The methyl protons of the sulfonyl group appear as a singlet, generally found at a more upfield position. For instance, in a derivative, the methyl protons of a methylsulfinyl group were observed as a singlet at 3.07 ppm. nih.govnih.govscispace.comiucr.org

Carbon-¹³ (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information for mapping the carbon framework of this compound and its derivatives. The carbon atoms in the benzene (B151609) ring exhibit distinct chemical shifts influenced by the iodine and methylsulfonyl substituents. In a related derivative, 2-(1-((1-(methylsulfonyl)-1H-indol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)quinoline-3-carbonitrile, the carbon signals were extensively assigned, with values ranging across the aromatic region. For example, specific carbons in the benzimidazole (B57391) and quinoline (B57606) moieties were identified at shifts such as 149.2, 143.8, and 134.6 ppm. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton and carbon spectra of this compound derivatives.

COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the methylsulfonyl group and the benzene ring, as well as the relative positions of the substituents. The analysis of 2D NMR spectra, including HSQC, HMBC, and COSY, allows for an unambiguous structural assignment of complex derivatives. mdpi.com

The following table provides a summary of the expected NMR data for this compound.

| Technique | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | Proton | ~7.5 - 8.5 | m | Aromatic protons |

| Proton | ~3.0 | s | Methyl protons (-SO₂CH₃) | |

| ¹³C NMR | Carbon | ~120 - 150 | Aromatic carbons | |

| Carbon | ~45 | Methyl carbon (-SO₂CH₃) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula. For example, the high-resolution ESI-MS of a related compound, 1-iodo-4-(methylsulfonyl)benzene, validates its molecular weight with the detection of the [M+H]⁺ ion at m/z 292.96, corresponding to the formula C₇H₇IO₂S. This technique is also crucial for identifying the characteristic isotopic pattern of iodine, further confirming its presence in the molecule. HRMS analyses are often performed using electrospray ionization (ESI) in either positive or negative ion mode. rsc.org

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 282.9335 | C₇H₈IO₂S⁺ | |

| [M+Na]⁺ | 304.9154 | C₇H₇INaO₂S⁺ |

Note: Observed m/z values would be determined from experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These two methods are complementary, as some vibrational modes may be active in one technique but not the other. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of the sulfonyl (SO₂) group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are observed in the 1600-1400 cm⁻¹ range. researchgate.net The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 800-550 cm⁻¹. researchgate.net

Raman Spectroscopy : Raman spectroscopy is particularly useful for identifying non-polar bonds. The symmetric vibrations of the benzene ring and the C-S bond are expected to produce distinct Raman signals.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| -SO₂- | Asymmetric Stretch | 1350 - 1300 | IR |

| -SO₂- | Symmetric Stretch | 1160 - 1120 | IR |

| Aromatic C-H | Stretch | > 3000 | IR, Raman |

| Aromatic C=C | Stretch | 1600 - 1400 | IR, Raman |

| C-I | Stretch | 800 - 550 | IR, Raman |

Computational and Theoretical Investigations on 1 Iodo 3 Methylsulfonyl Benzene

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of 1-Iodo-3-(methylsulfonyl)benzene. These calculations provide insights into the distribution of electrons within the molecule and the nature of its chemical bonds.

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group (EWG), a fact that profoundly shapes the electronic landscape of the benzene (B151609) ring. nih.gov This withdrawal of electron density occurs through both inductive effects (through the sigma bonds) and resonance effects (mesomerism). The sulfur atom in the methylsulfonyl group, being in a high oxidation state and bonded to two electronegative oxygen atoms, strongly pulls electron density from the aromatic system.

Computational analyses, such as Mulliken population analysis, can quantify the partial charges on each atom. For this compound, DFT calculations would be expected to show a significant positive partial charge on the sulfur atom and a delocalized positive charge on the benzene ring, particularly at the ortho and para positions relative to the methylsulfonyl group. The iodine atom, while electronegative, is less so than the methylsulfonyl group's collective pull, and its effect on the ring's electron density is modulated by the dominant sulfonyl substituent. One source suggests that DFT calculations can predict Mulliken charges where the iodine atom has a partial positive charge (e.g., +0.35) and the sulfur atom an even greater one (e.g., +1.2), highlighting the powerful electron-withdrawing nature of the sulfonyl group.

The bonding in this compound can be further analyzed through Natural Bond Orbital (NBO) analysis. This would likely reveal the specific orbital interactions responsible for the electron delocalization and the nature of the C-I and C-S bonds. The C-S bond is a strong covalent bond, while the C-I bond is weaker and more polarized, making it a good leaving group in nucleophilic substitution and a reactive site in cross-coupling reactions.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. A particularly relevant class of reactions for this compound is transition-metal-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction, where the iodine atom is substituted. nih.gov

Energetics of Elementary Steps and Reaction Thermodynamics

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving several elementary steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can be used to determine the Gibbs free energy of each intermediate and transition state in the cycle, providing a detailed thermodynamic profile of the reaction.

Below is an illustrative data table of the calculated relative free energies for the elementary steps of a model Suzuki-Miyaura reaction, demonstrating the kind of data that can be obtained from computational studies.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Pd(0) Catalyst + Aryl Iodide | 0.0 |

| 2 | Oxidative Addition Transition State | +15.2 |

| 3 | Oxidative Addition Product (Pd(II) complex) | -5.7 |

| 4 | Transmetalation Transition State | +10.5 |

| 5 | Transmetalation Product | -12.3 |

| 6 | Reductive Elimination Transition State | +8.1 |

| 7 | Final Product + Regenerated Catalyst | -25.0 |

This table is illustrative and based on typical values for Suzuki-Miyaura reactions. Actual values for this compound would require specific calculations.

Transition State Geometries and Activation Barrier Calculations

For each elementary step, the geometry of the transition state can be located and characterized using computational methods. These calculations reveal the precise arrangement of atoms at the peak of the energy barrier for a given reaction step. For the oxidative addition step in the Suzuki-Miyaura reaction of this compound, the transition state would involve the palladium atom inserting into the C-I bond.

The activation barrier, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the rate of a reaction. As mentioned, the electron-withdrawing methylsulfonyl group is anticipated to lower the activation barrier for the oxidative addition step, thereby increasing the reaction rate. Computational studies on similar systems have quantified these barriers, providing valuable insights into the kinetics of the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters for this compound, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The predicted shifts are sensitive to the electronic environment of each nucleus. For this compound, the strong electron-withdrawing nature of the sulfonyl group would lead to a significant deshielding of the aromatic protons and carbons, particularly those ortho and para to it. nih.gov

Below is a table of expected ¹H NMR chemical shifts for this compound, based on general principles of substituent effects.

| Proton | Expected Chemical Shift Range (ppm) |

| H-2 | 8.0 - 8.4 |

| H-4 | 7.8 - 8.2 |

| H-5 | 7.5 - 7.9 |

| H-6 | 7.9 - 8.3 |

| -CH₃ | 3.0 - 3.3 |

This table is illustrative. Precise values would require specific experimental measurement or high-level computational prediction.

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes and their corresponding frequencies, which can be correlated with the peaks in an experimental infrared (IR) or Raman spectrum. The calculations would predict characteristic stretching frequencies for the S=O bonds in the methylsulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), as well as vibrations associated with the C-I bond and the substituted benzene ring.

Analysis of Substituent Effects and Aromaticity Perturbations by the Methylsulfonyl Group

The methylsulfonyl group exerts a strong influence on the aromaticity of the benzene ring in this compound. Aromaticity is a complex concept, but it can be quantified computationally using various indices.

Hammett Constants: The electronic effect of a substituent can be quantified by its Hammett constant (σ). For the meta-methylsulfonyl group, the Hammett constant (σ_meta) has been determined to be in the range of +0.615 to +0.65. nih.gov The positive value indicates a strong electron-withdrawing effect through the sigma framework (inductive effect).

Aromaticity Indices: Computational methods can be used to assess the degree of aromaticity through indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA is a geometry-based index, where a value of 1 indicates a fully aromatic system. The presence of substituents typically lowers the HOMA value, indicating a perturbation of the bond length alternation.

NICS is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at the center of the ring. A more negative NICS value generally corresponds to a higher degree of aromaticity.

For this compound, it is expected that the strong electron-withdrawing methylsulfonyl group would decrease the aromaticity of the benzene ring compared to unsubstituted benzene. This is because the substituent disrupts the uniform delocalization of the π-electrons. The iodine atom also contributes to this perturbation. Theoretical studies on monosubstituted benzenes have shown that electron-withdrawing groups tend to decrease the aromatic character of the ring.

The table below illustrates how computational studies can quantify the effect of substituents on the aromaticity of a benzene ring using the HOMA index.

| Compound | Substituent | HOMA Index (Illustrative) |

| Benzene | -H | 1.000 |

| Toluene | -CH₃ | 0.992 |

| Nitrobenzene | -NO₂ | 0.965 |

| This compound | -I, -SO₂CH₃ | < 0.965 (Expected) |

This table is illustrative and serves to show the expected trend. Actual HOMA values would require specific calculations.

Future Research Directions and Outlook in 1 Iodo 3 Methylsulfonyl Benzene Chemistry

Development of Novel and More Sustainable Synthetic Routes

While current syntheses involving nucleophilic substitution, halogen exchange, and oxidation of thioether precursors are effective, future efforts will likely focus on greener and more efficient methodologies. The development of sustainable alternatives to traditional methods, which may require harsh conditions or expensive catalysts, is a key area of research.

Emerging strategies that warrant further investigation include:

Photoredox Catalysis: Radical-mediated iodination using visible-light photoredox catalysis presents a promising sustainable alternative. This approach avoids harsh conditions and shows greater functional group tolerance. Future work could optimize photocatalysts and reaction conditions to improve yields and expand the substrate scope.

Continuous Flow Chemistry: For industrial-scale production, continuous flow reactors offer significant advantages in terms of safety, efficiency, and precise control over reaction parameters, particularly for potentially exothermic iodination reactions. Research into optimizing flow conditions could lead to significant cost reductions and higher purity products compared to traditional batch processing.

Metal-Free Transformations: Developing metal-free synthetic routes is a major goal in sustainable chemistry. Iodine-mediated synthesis of related vinyl sulfones in water has been demonstrated, suggesting a potential pathway for greener syntheses involving 1-iodo-3-(methylsulfonyl)benzene derivatives. rsc.org Exploring similar metal-free, aqueous-based reactions for the synthesis and functionalization of the title compound is a promising research avenue.

Table 1: Comparison of Current and Future Synthetic Approaches

| Method | Current Status | Future Research Focus | Potential Advantages |

| Ullmann-Type Iodination | High yields (e.g., 82% with CuI) but requires expensive copper catalysts and high temperatures (120°C). | Development of more active, cheaper, and recyclable catalysts. Lowering reaction temperatures. | Cost-effectiveness, improved sustainability. |

| Radical-Mediated Iodination | Emerging technique using photoredox catalysis with yields of 70-78%. | Improving catalyst efficiency, expanding substrate scope, and validating for industrial scale. | Mild reaction conditions, high functional group tolerance, sustainability. |

| Continuous Flow Synthesis | Demonstrated potential for a 30% cost reduction and >98.5% purity in related processes. | Optimization of reactor design, residence times, and integration with downstream processing. | Enhanced safety, scalability, and process control. |

| Metal-Free Synthesis | Inspired by iodine-mediated reactions in water for related compounds. rsc.org | Designing one-pot, metal-free syntheses of this compound and its derivatives. | Environmental benignity, cost reduction, avoidance of metal contamination. |

Exploration of Unprecedented Reactivity Pathways and Transformations

The reactivity of this compound is dominated by transformations at the C-I bond. However, the interplay between the iodo and methylsulfonyl groups could enable novel and currently unexplored reaction pathways.

Future research could explore:

Ortho-Directed Functionalization: The methylsulfonyl group could act as a directing group for C-H functionalization at the positions ortho to it. Investigating directed ortho-metalation or transition-metal-catalyzed C-H activation could provide a direct route to highly substituted benzene (B151609) derivatives that are otherwise difficult to access.

Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a hypervalent state (I(III)), opening up a vast area of reactivity. nih.govhbni.ac.in Research into the synthesis and reactivity of hypervalent iodine derivatives of this compound could lead to novel transformations, such as C-N or C-O bond-forming reactions.

Iodosulfonylation Reactions: The principles of iodosulfonylation, where an iodine and a sulfonyl group are added across a double or triple bond, could be adapted. units.itthieme-connect.com Using this compound as a synthon in such reactions could lead to the formation of complex molecules with both iodo- and methylsulfonyl-benzene moieties.

Photochemical Transformations: Beyond photoredox catalysis for its synthesis, the inherent photochemical properties of the C-I bond could be exploited for novel transformations, potentially leading to radical-mediated cyclizations or additions.

Expansion of Synthetic Applications in Emerging Chemical Fields

The unique properties of this compound make it an attractive building block for materials science and medicinal chemistry. Future research will likely see its application in more specialized and emerging fields.

Materials Science: The compound is a precursor for π-conjugated polymers used in organic electronics. Future work could focus on synthesizing polymers with precisely tuned bandgaps for applications in next-generation organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors (FETs). The strong electron-withdrawing sulfonyl group is known to enhance electron transport properties, a key feature for n-type organic semiconductors.

Medicinal Chemistry: The methylsulfonyl group is a common pharmacophore found in many bioactive molecules. nih.gov The this compound scaffold can be used to synthesize libraries of compounds for drug discovery programs. Future applications could target specific enzyme families, such as kinases, where the sulfonyl group can act as a hydrogen bond acceptor. Its use as a fragment in fragment-based drug discovery is another promising area.

Chemical Biology: As a versatile chemical probe, derivatives of this compound could be developed for activity-based protein profiling or for the synthesis of targeted covalent inhibitors, where the reactive C-I bond can be exploited for binding to biological targets.

Table 2: Potential Applications in Emerging Fields

| Field | Current Application / Analogy | Future Research Direction | Target Properties / Molecules |

| Organic Electronics | Precursor for π-conjugated polymers. | Synthesis of novel co-polymers with tailored optoelectronic properties. | Materials with tunable bandgaps (1.8–2.5 eV) for OLEDs and photovoltaics; high-mobility (~10⁻³ cm²/V·s) materials for FETs. |

| Medicinal Chemistry | Building block for bioactive molecules. nih.gov | Design and synthesis of kinase inhibitors; development of fragment libraries. | Compounds with enhanced binding affinity through hydrogen bonding with residues like Arginine. |

| Chemical Biology | Versatile synthetic intermediate. | Development of covalent probes and targeted inhibitors. | Probes for enzyme active sites; molecules for C-N bond formation in biological contexts. hbni.ac.in |

Advanced Computational Modeling for Predictive Understanding and Design

Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. For this compound, computational modeling can provide deep insights that guide experimental work.

Future directions in this area include:

Predictive Reactivity Models: While Density Functional Theory (DFT) is already used to predict charge distribution and rationalize reactivity in cross-coupling reactions, more advanced models can be developed. Using machine learning algorithms trained on DFT data could enable high-throughput screening of reaction conditions and catalysts for novel transformations.

Mechanism Elucidation: Computational studies can be employed to elucidate the mechanisms of newly discovered reactions, such as the proposed photoredox and hypervalent iodine-mediated pathways. This understanding is crucial for optimizing reaction conditions and expanding their scope.

In Silico Design of Materials and Drugs: Molecular docking is used to assess interactions with biological targets. This can be expanded by combining it with molecular dynamics simulations to predict binding affinities and residence times of potential drug candidates derived from this compound. In materials science, computational modeling can predict the electronic properties (e.g., bandgap, mobility) of novel polymers, accelerating the discovery of new materials for electronic devices. researchgate.net

Q & A

Q. What are the preferred synthetic routes for 1-Iodo-3-(methylsulfonyl)benzene, and how do reaction conditions influence yield?

A common approach involves nucleophilic substitution or palladium-catalyzed coupling . For example, analogs like 1-Fluoro-3-(methylsulfonyl)benzene are synthesized via substitution of nitro groups using dimethyl sulfoxide (DMSO) and a base (e.g., K₂CO₃) . For iodinated derivatives, iodination of pre-functionalized benzene rings (e.g., using KI/CuI systems) or coupling of arylboronic acids with iodinated intermediates (e.g., 1-bromo-3-(methylsulfonyl)benzene) may be adapted . Key factors include:

- Temperature : Elevated temperatures (80–120°C) improve substitution efficiency.

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ enhances coupling reactions but requires inert conditions .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How can researchers characterize the electronic effects of the methylsulfonyl group in this compound?

Use NMR spectroscopy (¹H/¹³C) and X-ray crystallography to analyze substituent effects:

- ¹H NMR : Deshielding of adjacent protons due to the electron-withdrawing sulfonyl group (δ ~7.5–8.5 ppm) .

- X-ray : Reveals bond-length alterations (C–S bond ~1.76 Å) and planarity of the benzene ring .

Comparative studies with analogs (e.g., 1-Iodo-4-(methylsulfonyl)benzene) highlight meta-substitution’s steric and electronic impacts .

Q. What are common side reactions during functionalization of this compound?

- Iodine displacement : Competing nucleophilic substitution at the iodine site (e.g., with Grignard reagents).

- Sulfonyl group reduction : LiAlH₄ may reduce –SO₂– to –S–, altering reactivity .

Mitigation strategies include using bulky ligands (e.g., P(t-Bu)₃) to suppress side reactions and low-temperature conditions .

Advanced Research Questions

Q. How does the meta-substitution pattern influence cross-coupling reactions of this compound?

Meta-substitution creates steric hindrance and electronic asymmetry, affecting Suzuki-Miyaura coupling efficiency:

- Steric effects : Coupling with ortho-substituted boronic acids yields <50% due to hindered Pd coordination .

- Electronic effects : The electron-withdrawing –SO₂– group activates the iodine site for oxidative addition but slows transmetallation.

Optimization: Use microwave-assisted synthesis (120°C, 30 min) and electron-rich phosphine ligands (e.g., SPhos) to improve yields to >80% .

Q. What computational methods validate the reactivity of this compound in drug discovery?

- DFT calculations : Predict charge distribution (Mulliken charges: I = +0.35, S = +1.2) and reaction pathways .

- Molecular docking : Assess interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina.

Example: The –SO₂– group forms hydrogen bonds with Arg residues in kinase targets, enhancing binding affinity .

Q. How can researchers resolve contradictions in reported biological activities of sulfonyl-substituted iodobenzenes?

Contradictions arise from substituent positioning and assay variability. Systematic approaches include:

- SAR studies : Compare this compound with para- and ortho-substituted analogs (e.g., 1-Iodo-4-(phenylsulfonyl)benzene) .

- Standardized assays : Use consistent cell lines (e.g., HEK293) and controls to minimize variability.

Data from PubChem and EPA DSSTox (e.g., Tox21) provide authoritative benchmarks .

Methodological Challenges and Solutions

Q. What strategies improve regioselectivity in the synthesis of derivatives?

- Directing groups : Introduce temporary –B(OH)₂ or –SiMe₃ groups to steer functionalization .

- Microwave irradiation : Enhances regiocontrol in Pd-catalyzed reactions (e.g., 15 min vs. 12 hr conventional heating) .

Q. How to address solubility issues in aqueous reaction systems?

- Co-solvents : Use DMSO:H₂O (4:1) or THF:EtOH (3:1) mixtures .

- Surfactants : Triton X-100 improves dispersion in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.